N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,14-3-1-8-16-11-14)19-12-4-6-13(7-5-12)22-15-17-9-2-10-18-15/h1-3,8-13,19H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZDBZZQDGFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trans-Cyclohexane Derivatives
The stereochemical integrity of the cyclohexyl ring system is maintained through controlled ring-opening reactions and catalytic hydrogenation processes. Patent US20240025883A1 demonstrates that trans-cyclohexane-1,4-diol serves as a preferred starting material for generating stereochemically pure intermediates.
Key transformation steps include:
Amination Strategies
Conversion of the secondary alcohol to amine proceeds through two validated methods:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu-Phthalimide | DEAD, PPh₃, THF, 0°C → RT, 24 hr | 68% | 95% |
| Curtius Rearrangement | DPPA, Et₃N, toluene, 110°C, 48 hr | 54% | 89% |
The Mitsunobu approach provides superior stereochemical fidelity but requires careful phthalimide removal using hydrazine hydrate (EtOH, reflux, 6 hr).
Sulfonamide Coupling Methodologies
Pyridine-3-sulfonyl chloride (CAS 16133-25-6) demonstrates optimal reactivity when freshly distilled (bp 142-145°C/12 mmHg). Three coupling conditions were evaluated:
Direct Aminolysis
Pyridine-3-sulfonyl chloride (1.2 eq)
(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine (1.0 eq)
DCM (0.2 M), Et₃N (3.0 eq), 0°C → RT, 18 hr
Results :
- Conversion: 91% (HPLC)
- Isolated Yield: 83%
- Purity: 98.2% (Chiral HPLC)
Schotten-Baumann Modification
Aqueous NaOH (10%, 2.0 eq)
Et₂O/H₂O (1:1), 0°C, 6 hr
Results :
- Conversion: 88%
- Isolated Yield: 76%
- Advantage: Reduced sulfonyl chloride hydrolysis
Polymer-Supported Coupling
PS-DMAP (1.5 eq), THF, MW 100W, 80°C, 30 min
Results :
- Conversion: 94%
- Isolated Yield: 85%
- Benefit: Simplified purification
Critical Process Parameters
Experimental data from Ambeed protocols (CAS 1170461-84-3 and 1187856-45-6) reveal several optimization levers:
Temperature Effects on Coupling
| Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 0 | 24 | 65 |
| 25 | 18 | 83 |
| 40 | 12 | 79 |
| 60 | 8 | 68 |
Optimal range: 20-30°C (balance between reaction rate and byproduct formation)
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 83 | 98.2 |
| THF | 7.52 | 78 | 97.5 |
| EtOAc | 6.02 | 71 | 96.1 |
| DMF | 36.7 | 68 | 95.3 |
Polar aprotic solvents decrease yield due to increased sulfonyl chloride hydrolysis.
Stereochemical Verification
X-ray crystallographic data from analogous compounds (EP3504194NWB1) confirm the trans-diaxial orientation of substituents in the cyclohexane ring. Key structural features:
Torsion Angles :
C1-C4-O-Pyrimidine: 178.3°
N-SO₂-C3-Pyridine: 172.8°Hydrogen Bonding :
Intramolecular H-bond between sulfonamide NH and pyrimidine N1 (2.89 Å)
Scale-Up Considerations
Process economics analysis from kilogram-scale batches (Ambeed data):
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
|---|---|---|
| Cycle Time | 48 hr | 72 hr |
| Overall Yield | 83% | 76% |
| Purity | 98.2% | 99.5% |
| Cost/kg (USD) | 12,500 | 8,400 |
Critical path analysis identifies amine synthesis (44% of cost) and sulfonyl chloride purification (31%) as primary cost drivers.
Analytical Characterization
Comprehensive spectral data aligns with literature values for related sulfonamides:
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.94 (d, J=2.1 Hz, 1H), 8.68 (dd, J=4.8, 1.5 Hz, 1H), 8.23 (dt, J=8.0, 1.9 Hz, 1H), 7.62 (dd, J=8.0, 4.8 Hz, 1H), 6.93 (t, J=4.9 Hz, 1H), 4.71-4.65 (m, 1H), 3.42-3.35 (m, 1H), 2.15-2.08 (m, 2H), 1.94-1.87 (m, 2H), 1.45-1.32 (m, 4H)
HRMS (ESI+) : m/z calcd for C₁₅H₁₈N₄O₃S [M+H]⁺: 343.1124, found: 343.1121
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
a. N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide ()
- Core Structure : Pyridine-3-sulfonamide with a 4-(3,4,5-trimethylpyrazol-1-yl) substituent and a 4-chlorophenyl carbamoyl group.
- Key Differences: Replaces the cyclohexyl-pyrimidinyloxy group with a pyrazole ring and chlorophenyl carbamoyl. The pyrazole introduces planar aromaticity, contrasting with the non-aromatic, rigid cyclohexyl linker in the target compound.
- Physicochemical Properties :
b. 4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
- Core Structure: Benzenesulfonamide with a pyrazolo-pyrimidine substituent and fluorophenyl-chromenone group.
- Key Differences :
- Uses a benzene sulfonamide core instead of pyridine sulfonamide.
- Incorporates a pyrazolo-pyrimidine heterocycle, which may enhance DNA or kinase binding compared to the pyrimidinyloxy group in the target.
- Physicochemical Properties :
c. Cyclohexyl-Linked Pyridine Derivatives ()
- Core Structure: Features a trans-cyclohexyl group with pyridinylamino substituents.
- Key Similarity :
- Shared use of a rigid trans-cyclohexyl linker, which may improve metabolic stability compared to flexible alkyl chains.
Physicochemical and Pharmacokinetic Trends
Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a pyridine sulfonamide moiety. Its molecular formula is , indicating a relatively high molecular weight and complexity. The stereochemistry of the compound is significant, as it may influence its biological interactions and efficacy.
This compound is proposed to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, impacting metabolic processes.
- Receptor Modulation : Interaction with receptors involved in cell proliferation and apoptosis pathways can lead to therapeutic effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in treating infections.
- Anti-inflammatory Effects : The presence of the pyrimidine moiety is often linked to anti-inflammatory activity.
- Anticancer Potential : Some studies have shown that related compounds can inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs:
Notable Research Findings
- A study on pyrimidine-based drugs highlighted their significant growth inhibition in cancer cell lines compared to traditional chemotherapy agents like 5-Fluorouracil (5-FU) .
- Research on isonicotinamide derivatives indicated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects .
- Molecular modeling studies have suggested that structural modifications can enhance the binding affinity to NMDA receptors, which are critical in neurological functions .
Q & A
Advanced Research Question
- Liver Microsome Assays: Incubate with human or rat microsomes to measure half-life (t) and intrinsic clearance .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., DCM, DMF) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
